molecular formula C10H12O2 B3021841 Isoeugenol CAS No. 5932-68-3

Isoeugenol

Cat. No.: B3021841
CAS No.: 5932-68-3
M. Wt: 164.20 g/mol
InChI Key: BJIOGJUNALELMI-ONEGZZNKSA-N
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Mechanism of Action

Target of Action

Isoeugenol, an essential oil constituent of nutmeg, clove, and cinnamon, has demonstrated promising antimicrobial activity . The primary targets of this compound are the cell membranes of bacteria such as Escherichia coli and Listeria innocua . It’s also suggested that this compound inhibits H±ATPase, which triggers intracellular acidification and cell membrane breakages .

Mode of Action

This compound interacts with its targets in a non-disruptive detergent-like manner . It permeabilizes the cell membrane, increasing its fluidity without disrupting the cell’s morphology . This interaction is reversible and causes the membranes to display heterogeneous topography, an increased mass, and a higher degree of hydration .

Biochemical Pathways

This compound is biosynthesized via reduction of a coniferyl alcohol ester . It’s also suggested that this compound inhibits H±ATPase, triggering intracellular acidification . In terms of metabolism, this compound generates a corresponding epoxide, which could act as a potential inhibitor of GAPDH .

Pharmacokinetics

In silico pharmacokinetics and dft computational studies have indicated a favorable pharmacokinetic profile for a drug to be orally available . This compound’s metabolism by CYP450 enzymes generates a corresponding epoxide .

Result of Action

This compound demonstrates bactericidal activity against E. coli and L. innocua, permeabilizing the cell membrane without affecting cell morphology . This leads to increased membrane fluidity and destabilization .

Action Environment

This compound is used in various environments due to its antimicrobial properties. For instance, it’s used in fin fish for sedation/anaesthesia in routine husbandry . Its effects are hypothesized to be mediated via receptors controlling cellular ion channels, similar to local anaesthetics

Biochemical Analysis

Biochemical Properties

Isoeugenol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the key enzymes that this compound interacts with is eugenol O-methyltransferase, which catalyzes the conversion of eugenol to methyleugenol . This enzyme is part of the phenylpropanoid pathway, which is crucial for the biosynthesis of various plant secondary metabolites. This compound also interacts with cytochrome P450 enzymes, which are involved in its metabolism and detoxification in the liver . These interactions highlight the importance of this compound in biochemical processes.

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been found to inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest . It also affects the expression of genes involved in inflammation and oxidative stress, thereby exerting anti-inflammatory and antioxidant effects . These cellular effects of this compound demonstrate its potential therapeutic applications.

Scientific Research Applications

Properties

IUPAC Name

2-methoxy-4-[(E)-prop-1-enyl]phenol
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InChI

InChI=1S/C10H12O2/c1-3-4-8-5-6-9(11)10(7-8)12-2/h3-7,11H,1-2H3/b4-3+
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InChI Key

BJIOGJUNALELMI-ONEGZZNKSA-N
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Canonical SMILES

CC=CC1=CC(=C(C=C1)O)OC
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Isomeric SMILES

C/C=C/C1=CC(=C(C=C1)O)OC
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Molecular Formula

C10H12O2
Record name ISOEUGENOL
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Related CAS

63661-65-4 (sodium salt)
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DSSTOX Substance ID

DTXSID50872350
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Molecular Weight

164.20 g/mol
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Physical Description

Isoeugenol is a pale yellow oily liquid with a spice-clove odor. Freezes at 14 °F. Density 1.08 g / cm3. Occurs in ylang-ylang oil and other essential oils., Liquid, 97-54-1: Pale yellow oily liquid with a spice-clove odor; [CAMEO] Clear light yellow-green viscous liquid; [MSDSonline] 5912-86-7: Liquid; [Merck Index] 5932-68-3: Solid; [Merck Index], Pale yellow, viscous liquid; floral, carnation-like aroma
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Boiling Point

511 °F at 760 mmHg (NTP, 1992), 266 °C, 125.00 to 126.00 °C. @ 14.00 mm Hg
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Flash Point

235 °F (NTP, 1992), 235 °F, >212 °F(>100 °C)(closed cup)
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Solubility

Slightly soluble (NTP, 1992), In water, 810 mg/L at 25 °C, Miscible with alcohol and ether, Soluble in alcohol, ether and other organic solvents, Soluble in most fixed oils, soluble (in ethanol)
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Density

1.08 at 77 °F (NTP, 1992) - Denser than water; will sink, 1.080 g/cu cm at 25 °C, 1.079-1.085
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Vapor Pressure

0.02 mmHg at 77 °F (NTP, 1992), 0.02 [mmHg], 0.0135 mm Hg at 25 /extrapolated/
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Mechanism of Action

/The investigators/ previously demonstrated in the human promyelocytic cell line THP-1 that all allergens tested, with the exception of the prohapten isoeugenol, induced a dose-related release of interleukin-8 (IL-8). .. The present study ... investigated whether this abnormal behavior was regulated by the AU-rich element-binding proteins HuR and tristetraprolin (TTP) or by the downstream molecule suppressor of cytokine signaling (SOCS)-3. The contact allergens isoeugenol, diethylmaleate (DEM), and 2,4-dinitrochlorobenzene (DNCB), and the irritant salicylic acid were used as reference compounds. Chemicals were used at concentrations that induced a 20% decrease in cell viability as assessed by propidium iodide staining, namely 100 ug/mL (0.61 mM) for isoeugenol, 100 ug/mL (0.58 mM) for DEM, 3 ug/mL (14.8 uM) for DNCB, and 250 ug/mL (1.81 mM) for salicylic acid. Time course experiments of IL-8 mRNA expression and assessment of IL-8 mRNA half-life, indicated a decreased IL-8 mRNA stability in isoeugenol-treated cells. We could demonstrate that a combination and regulation of HuR and TTP following exposure to contact allergens resulted in a different modulation of IL-8 mRNA half-life and release. The increased expression of TTP in THP-1 cells treated with isoeugenol results in destabilization of the IL-8 mRNA, which can account for the lack of IL-8 release. In contrast, the strong allergen DNCB failing to up-regulate TTP, while inducing HuR, resulted in longer IL-8 mRNA half-life and protein release. SOCS-3 was induced only in isoeugenol-treated cells; however, its modulation did not rescue the lack of IL-8 release, indicating that it is unlikely to be involved in the lack of IL-8 production. Finally, the destabilization effect of isoeugenol on IL-8 mRNA expression together with SOCS-3 expression resulted in an anti-inflammatory effect, as demonstrated by the ability of isoeugenol to modulate LPS or ionomycin-induced cytokine release., Isoeugenol and its structural analog eugenol suppressed the lymphoproliferative response to concanavalin A stimulation in B6C3F1 mouse splenocyte cultures. Isoeugenol inhibited phorbol 12-myristate 13-acetate (PMA) plus ionomycin (Io)-induced IL-2 mRNA expression and protein secretion in B6C3F1 mouse splenocytes, and in EL4.IL-2 mouse T-cells, as determined by real-time RT-PCR and ELISA, respectively. To further characterize the inhibitory mechanism of isoeugenol at the transcriptional level, ... the DNA binding activity of the transcription factors for IL-2 using an electrophoretic mobility shift assay /was examined/. Isoeugenol decreased the binding activity of NF-AT and NF-kappaB in PMA/Io-stimulated EL4.IL-2 cells, but no significant effect was observed for AP-1 or Oct binding activity. Western blot analysis showed that isoeugenol also decreased the nuclear translocation of cytoplasmic NF-AT and NF-kappaB. These results suggest that isoeugenol suppresses IL-2 production through a decrease of IL-2 mRNA expression and that the inhibition is mediated, at least in part, through the down-regulation of NF-AT and NF-kappaB., The phenolic derivatives eugenol and isoeugenol, which are naturally found in essential oils of different spices, are commonly used as fragrances. Recently data demonstrated that growth suppression produced by these substances occurs in keratinocytes and that the effects may be mediated via aryl hydrocarbon receptor (AhR) interactions. In this study the effects of eugenol and isoeugenol were determined on intracellular localization of AhR, AhR target gene expression, AhR-dependent cell cycle regulation, and proliferation in HaCaT cells. Both compounds produced a rapid and marked translocation of AhR into the nucleus, induced the expression of the AhR target genes cytochrome P-450 1A1 (CYP1A1) and AhR repressor (AhRR), and inhibited proliferation of HaCaT cells. Among the G(1) phase cell cycle-related proteins, levels of the retinoblastoma protein (RB), which is known to interact with AhR, and levels of the cyclin dependent kinase (CDK) 6 were reduced by eugenol and isoeugenol, whereas steady-state levels of CDK2 and CDK4 remained unaffected. Protein levels of CDK inhibitor (CKI) p27(KIP1), known to be modulated in an AhR-dependent manner, were increased after treatment with both substances. In conclusion, data show that the antiproliferative properties of eugenol and isoeugenol in HaCaT cells are mediated through AhR ... ., Effects of eugenol compounds on the production of nitric oxide (NO) in RAW264.7 macrophages were analyzed in relation to the anti-inflammatory action of these compounds. Eugenol and isoeugenol inhibited lipopolysaccharide (LPS)-dependent production of NO, which was due to the inhibition of protein synthesis of inducible nitric oxide synthase (iNOS). Isoeugenol showed the most effective inhibitory effect and eugenol was less effective. LPS-dependent expression of cyclooxygenase-2 (COX-2) protein was also inhibited markedly by isoeugenol, and less effectively by eugenol. Anti-inflammatory action of eugenol compounds may be explained by the inhibition of NO production and COX-2 expression, the pro-inflammatory mediators., For more Mechanism of Action (Complete) data for Isoeugenol (8 total), please visit the HSDB record page.
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Color/Form

Oily liquid; easily becomes somewhat yellow

CAS No.

97-54-1, 5932-68-3
Record name ISOEUGENOL
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Record name ISOEUGENOL, (E)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/28FSR1NAY4
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Record name Isoeugenol
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URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8044
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Isoeugenol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0005802
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

14 °F (NTP, 1992), -10 °C
Record name ISOEUGENOL
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Record name Isoeugenol
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8044
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Isoeugenol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0005802
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

ANone: Isoeugenol has the molecular formula C10H12O2 and a molecular weight of 164.20 g/mol.

A: Yes, studies frequently utilize FTIR and HNMR spectroscopy to characterize this compound. FTIR analysis reveals characteristic absorption bands for the OH group, OCH3 group, C-C aryl group (aromatic ring), and CH3 group. [, ] HNMR analysis confirms the presence of the methyl group (-CH3), a key identifier of the this compound structure. []

A: While the precise mechanisms are still under investigation, research suggests this compound interacts with biological systems in various ways. For instance, it can modulate intracellular signaling pathways, such as the AMPK/p38MAPK/AS160 pathways in skeletal muscle, leading to increased glucose uptake. [] this compound also demonstrates interaction with cell membranes, potentially contributing to its cytotoxic activity. []

A: Yes, studies using vesicle and supported lipid bilayer models indicate that this compound interacts with phospholipid membranes. This interaction appears to increase membrane fluidity and cause permeabilization without significant cell morphology changes, suggesting a non-disruptive detergent-like mechanism. []

A: this compound serves as a key starting material in the synthesis of vanillin. This process typically involves two steps: isomerization of eugenol to this compound, and then oxidation of this compound to vanillin. [, ]

A: Research has explored various catalysts for this compound transformations. For instance, solid superbases derived from alumina have shown promise in catalyzing the isomerization of eugenol to this compound. [] Additionally, phase transfer catalysts, such as []-crown ether-6, have been investigated for their potential in facilitating the oxidation of this compound to vanillin. []

A: Studies indicate that structural changes to this compound can significantly alter its biological activity. For example, dimerization of this compound can lead to compounds with differing sensitization potencies. [] Additionally, the position of the carbon-carbon double bond relative to the benzene ring can influence the antioxidant, DNA-protective, and antibacterial activities of this compound compared to its isomer, eugenol. []

A: While generally considered safe for use in food and fragrances, studies have identified potential toxicological concerns with this compound. In two-year gavage studies, this compound showed equivocal evidence of carcinogenic activity in male rats and clear evidence in male mice. [] Furthermore, this compound is a known skin sensitizer and can elicit allergic contact dermatitis in sensitive individuals. [, , , ]

A: Yes, when determining this compound concentrations in edible fillet tissue, specific methods need to be employed. These methods need to be validated for accuracy, precision, and potential interference from the tissue matrix. []

A: this compound's stability can be affected by various factors, including exposure to light, air, and temperature. Specific data on its stability under diverse conditions can be found in the provided research papers. [, , ]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.